1-Nitro-7-(trifluoromethyl)-9h-carbazole

Catalog No.
S13097646
CAS No.
872604-08-5
M.F
C13H7F3N2O2
M. Wt
280.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitro-7-(trifluoromethyl)-9h-carbazole

CAS Number

872604-08-5

Product Name

1-Nitro-7-(trifluoromethyl)-9h-carbazole

IUPAC Name

1-nitro-7-(trifluoromethyl)-9H-carbazole

Molecular Formula

C13H7F3N2O2

Molecular Weight

280.20 g/mol

InChI

InChI=1S/C13H7F3N2O2/c14-13(15,16)7-4-5-8-9-2-1-3-11(18(19)20)12(9)17-10(8)6-7/h1-6,17H

InChI Key

REVDSSMTIYXANU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2C=CC(=C3)C(F)(F)F

1-Nitro-7-(trifluoromethyl)-9H-carbazole is a chemical compound belonging to the carbazole family, characterized by a carbazole core with a nitro group at the first position and a trifluoromethyl group at the seventh position. Its molecular formula is C13H8F3N1O2C_{13}H_{8}F_{3}N_{1}O_{2}, and it features a complex structure that contributes to its unique chemical properties. The presence of the nitro and trifluoromethyl groups enhances its electron-withdrawing characteristics, making it a subject of interest in various fields, including organic synthesis and materials science.

  • Nitration: The compound can undergo further nitration reactions, potentially introducing additional nitro groups.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of palladium catalysts.
  • Substitution Reactions: The trifluoromethyl group may be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The electron-deficient nature of the compound enables it to undergo electrophilic aromatic substitution, leading to diverse derivatives.

Several synthesis methods have been developed for 1-nitro-7-(trifluoromethyl)-9H-carbazole:

  • Nitration of Carbazole Derivatives: A common method involves the nitration of 7-(trifluoromethyl)-9H-carbazole using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically proceeds under controlled temperatures to ensure selective nitration at the desired position.
  • Cadogan Reaction: A novel synthetic route involves using a dinitrobiphenylbenzene derivative in a modified Cadogan reaction, which allows for the formation of the carbazole structure while introducing functional groups effectively .
  • Reductive Aminocarbonylation: This method involves coupling aryl iodides with nitroarenes under nickel catalysis, producing carbazole derivatives with high efficiency .

1-Nitro-7-(trifluoromethyl)-9H-carbazole has potential applications in:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Fluorescent Dyes: The compound can be utilized as a fluorescent probe due to its photophysical properties.
  • Pharmaceuticals: Investigations into its biological activity suggest potential applications in drug development, particularly in cancer therapeutics.

Several compounds share structural similarities with 1-nitro-7-(trifluoromethyl)-9H-carbazole:

Compound NameStructure CharacteristicsUnique Features
9H-CarbazoleBase structure without substituentsLacks functional groups affecting reactivity
3-Nitro-9H-carbazoleNitro group at the third positionDifferent reactivity profile due to nitro placement
3-Amino-9H-carbazoleReduced form of 3-nitro derivativeExhibits different biological activity
3,6-Dinitro-9H-carbazoleTwo nitro groupsIncreased reactivity and potential applications
7-Trifluoromethyl-9H-carbazoleTrifluoromethyl group at the seventh positionEnhanced electron-withdrawing properties

Uniqueness

1-Nitro-7-(trifluoromethyl)-9H-carbazole stands out due to its combination of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential applications across diverse fields. Its ability to undergo various chemical transformations while maintaining stability makes it a valuable compound for research and industrial applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

280.04596196 g/mol

Monoisotopic Mass

280.04596196 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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